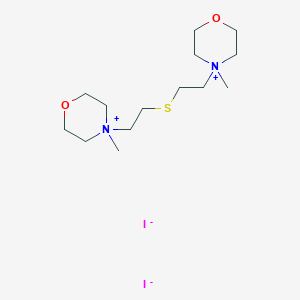
4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonyl piperidine derivatives involves various chemical reactions, starting with the condensation of specific piperidine derivatives with sulfonyl chlorides in the presence of a base and solvent. For example, compounds similar to 4-((4-Chlorophenyl)sulfonyl)piperidine have been synthesized by reacting piperidin-4-yl derivatives with different sulfonyl chlorides, resulting in products characterized by spectroscopic techniques and X-ray crystallography (Girish et al., 2008), (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds often features a piperidine ring in a chair conformation, with the geometry around the sulfur atom typically approaching a tetrahedral shape. This is evidenced by crystallographic studies revealing specific cell parameters and intermolecular hydrogen bonding patterns that contribute to the stability and conformation of the molecule (Girish et al., 2008), (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The chemical behavior and reactions of sulfonyl piperidine derivatives can be influenced by the nature of substitutions on the piperidine ring and the sulfonyl group. These compounds participate in various chemical reactions, including N-sulfonation and coupling reactions, which are critical for the synthesis of bioactive molecules (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are directly related to their molecular conformation and intermolecular interactions. X-ray crystallography provides detailed information on the crystal class, space group, and cell parameters, illustrating the impact of molecular structure on physical properties (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the electronic configuration and the presence of functional groups. Studies involving derivatives of 4-((4-Chlorophenyl)sulfonyl)piperidine have explored their potential as antimicrobial agents, highlighting the role of the sulfonyl and piperidine groups in biological activity (Vinaya et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antidementia Agent Development
4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride and its derivatives have shown promising results as potential antidementia agents. For instance, specific derivatives like 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride have demonstrated substantial inhibition of acetylcholinesterase (AChE) with a significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential benefits for Alzheimer's disease and related cognitive disorders (Sugimoto et al., 1990).
Thermogenic Effects and Metabolic Rate Increase
Certain derivatives of 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride, such as (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170), have been studied for their thermogenic effects. Research indicates that PM 170 can increase energy expenditure by increasing resting oxygen consumption and stimulating mitochondrial oxygen consumption, hinting at its potential for treating metabolic syndromes or obesity (Massicot et al., 1985).
Antithrombotic Properties
N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride (SSR182289A), a novel thrombin inhibitor derived from 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride, has shown potent antithrombotic properties in animal models. It was effective in reducing venous thrombosis and arterio-venous shunt thrombosis, presenting a new avenue for antithrombotic therapy (Lorrain et al., 2003).
Selective Estrogen Receptor Modulator Properties
Compounds related to 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride, like raloxifene, have been studied for their selective estrogen receptor modulator (SERM) properties. Derivatives of these compounds have shown to possess estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus, suggesting potential applications in the treatment of conditions like osteoporosis and certain types of breast cancer (Palkowitz et al., 1997).
Impact on Learning and Memory
Certain 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride derivatives have been associated with modulation of cognitive processes such as learning and memory. For instance, in studies involving rats, compounds like RS 67333 and RS 17017 have shown potential in enhancing cognitive performance and could be explored further for their potential in treating cognitive impairments (Marchetti et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYLTDPLFVFHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936788 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride | |
CAS RN |
101768-64-3, 16310-38-6 | |
| Record name | Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101768-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)




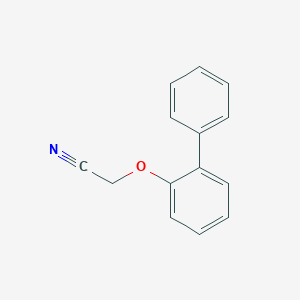
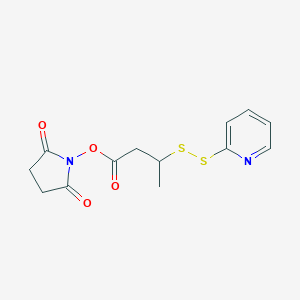
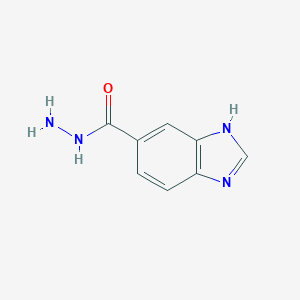

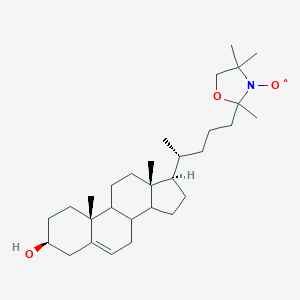

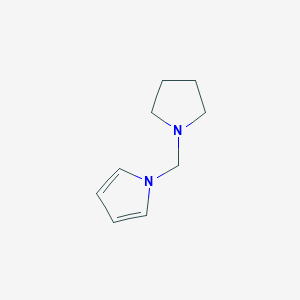
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
